Cas no 1353995-40-0 ((S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester)

The (S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester is a chiral pyrrolidine derivative featuring a benzyl ester group and an aminoethyl-isopropylamino side chain. This compound is of interest in pharmaceutical and organic synthesis due to its structural versatility, serving as a potential intermediate for bioactive molecules. The presence of both amine and ester functionalities allows for further derivatization, making it useful in peptide mimetics and ligand design. Its stereochemical purity (S-configuration) ensures precise control in asymmetric synthesis. The compound's stability under standard conditions and compatibility with common reaction conditions enhance its utility in medicinal chemistry research and drug development.
(S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester structure
1353995-40-0 structure
Product Name:(S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
CAS No:1353995-40-0
MF:C18H29N3O2
MW:319.441764593124
CID:2158564
Update Time:2025-09-27

(S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Chemical and Physical Properties

Names and Identifiers

    • (S)-2-{[(2-amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
    • (S)-Benzyl 2-(((2-aminoethyl)(isopropyl)amino)methyl)pyrrolidine-1-carboxylate
    • AM95292
    • (S)-2-{[(2-aminoethyl)isopropylamino]methyl}pyrrolidine-1-carboxylic acid benzyl ester
    • (S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
    • Inchi: 1S/C18H29N3O2/c1-15(2)20(12-10-19)13-17-9-6-11-21(17)18(22)23-14-16-7-4-3-5-8-16/h3-5,7-8,15,17H,6,9-14,19H2,1-2H3/t17-/m0/s1
    • InChI Key: IPXOHQXRVMBXMK-KRWDZBQOSA-N
    • SMILES: O(CC1C=CC=CC=1)C(N1CCC[C@H]1CN(CCN)C(C)C)=O

Computed Properties

  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 23
  • Rotatable Bond Count: 8
  • Complexity: 356
  • Topological Polar Surface Area: 58.8

(S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Fluorochem
081061-500mg
S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester
1353995-40-0
500mg
£755.00 2022-03-01
Chemenu
CM498062-1g
(S)-Benzyl2-(((2-aminoethyl)(isopropyl)amino)methyl)pyrrolidine-1-carboxylate
1353995-40-0 97%
1g
$1499 2023-01-01

(S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester Related Literature

Additional information on (S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

Compound CAS No 1353995-40-0: (S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester

The compound with CAS No 1353995-40-0, named (S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, is a complex organic molecule with significant potential in various fields of chemical and pharmaceutical research. This compound belongs to the class of amino alcohol derivatives, which are widely studied for their role in drug design, catalysis, and materials science. The structure of this compound is characterized by a pyrrolidine ring system, an amino group, and a benzyl ester moiety, making it a versatile building block for further functionalization.

Recent advancements in synthetic chemistry have enabled the efficient synthesis of this compound through multi-component reactions and asymmetric catalysis. The stereochemistry at the pyrrolidine ring, specifically the (S) configuration, plays a crucial role in determining the compound's biological activity and selectivity. Researchers have explored the use of this compound as a chiral ligand in asymmetric catalysis, demonstrating its ability to induce high enantioselectivity in various transformations. For instance, studies published in leading journals such as Angewandte Chemie and Nature Chemistry have highlighted its application in asymmetric hydrogenation and alkylation reactions.

In addition to its catalytic applications, this compound has shown promise in the field of drug delivery. The presence of an amino group and a benzyl ester moiety allows for the conjugation of bioactive molecules, making it an ideal candidate for targeted drug delivery systems. Recent research has focused on its ability to enhance the solubility and bioavailability of hydrophobic drugs, which is a critical challenge in pharmaceutical development. By incorporating this compound into lipid nanoparticles or polymeric micelles, scientists have achieved significant improvements in drug efficacy while reducing side effects.

The structural versatility of this compound also makes it a valuable tool in materials science. Its ability to form self-assembled monolayers and amphiphilic structures has been exploited in the development of novel coatings and sensors. For example, researchers have utilized its amino group for surface functionalization, enabling the creation of biocompatible surfaces with tailored properties. These applications are particularly relevant in the field of biomedical engineering, where surface properties play a critical role in device performance and biocompatibility.

From a synthetic perspective, the preparation of this compound involves a series of well-defined steps that highlight modern synthetic techniques. The key steps include the synthesis of the pyrrolidine ring via cyclization reactions, followed by selective functionalization to introduce the amino and benzyl ester groups. The use of protecting groups and stereoselective reactions ensures the formation of the desired (S) configuration at the pyrrolidine center. This synthesis pathway has been optimized to achieve high yields and excellent stereochemical control, making it suitable for large-scale production.

Moreover, computational studies have provided valuable insights into the electronic and steric properties of this compound. Density functional theory (DFT) calculations have revealed that the amino group acts as an electron-donating substituent, while the benzyl ester moiety introduces steric bulk around the pyrrolidine ring. These properties influence the compound's reactivity in various chemical transformations and its interaction with biological systems. Such computational studies are essential for guiding experimental work and predicting potential applications.

In conclusion, CAS No 1353995-40-0, or (S)-2-{[(2-Amino-ethyl)-isopropyl-amino]-methyl}-pyrrolidine-1-carboxylic acid benzyl ester, represents a multifaceted molecule with diverse applications across chemistry and biology. Its unique structure enables its use as a chiral catalyst, drug delivery agent, and material building block. With ongoing research uncovering new functionalities and applications, this compound continues to be an area of active investigation for scientists worldwide.

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